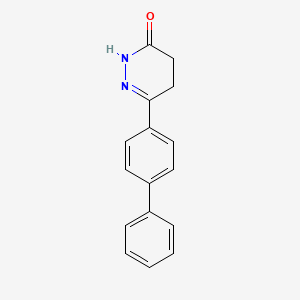![molecular formula C17H15NO4 B14644282 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-60-3](/img/structure/B14644282.png)
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is an organic compound with the molecular formula C17H15NO4 It is a derivative of benzoic acid and features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an amino group on the benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Methoxyphenylacrylic Acid: This can be achieved through the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of this compound: The 4-methoxyphenylacrylic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid.
Reduction: Formation of 4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid: Similar structure but with a saturated alkyl chain instead of an acryloyl group.
Uniqueness
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is unique due to the presence of both the methoxyphenyl and acryloyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
53901-60-3 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-22-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(6-8-14)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21) |
InChI Key |
GYRIWAZWWDYAIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)

silane](/img/structure/B14644234.png)
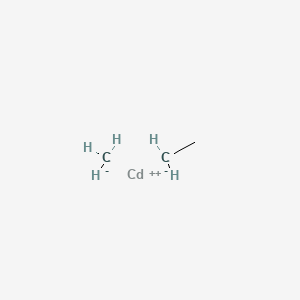
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

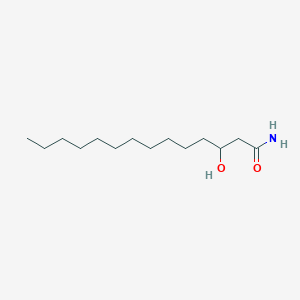
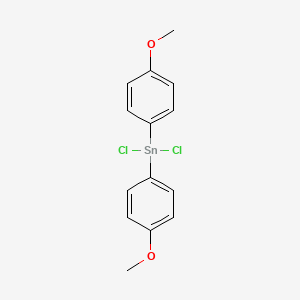
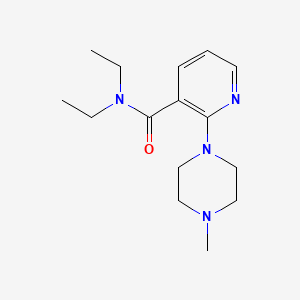

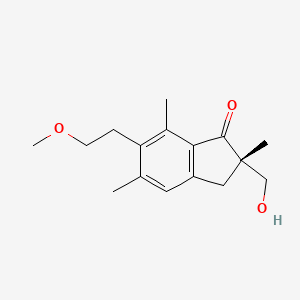
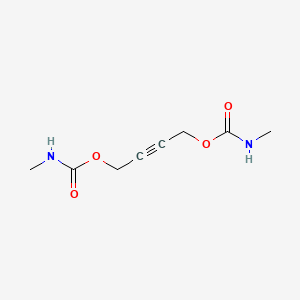
methanone](/img/structure/B14644315.png)
